Tiospirone
Overview
Description
Tiospirone, also known as BMY-13,859, is an atypical antipsychotic belonging to the azapirone class. It was initially investigated as a treatment for schizophrenia in the late 1980s. Despite showing effectiveness equivalent to typical antipsychotics without causing extrapyramidal side effects, its development was halted, and it was never marketed .
Preparation Methods
The synthesis of tiospirone involves several steps:
Starting Materials: The synthesis begins with the reaction of a benzisothiazolyl piperazine derivative with a butyl chain.
Intermediate Formation: The intermediate product is then reacted with a spiroquaternary compound in refluxing ethanol to yield the final product.
Industrial Production:
Chemical Reactions Analysis
Tiospirone undergoes various chemical reactions:
Oxidation and Reduction:
Substitution: this compound can participate in substitution reactions, particularly involving its piperazine and benzisothiazolyl groups.
Common Reagents and Conditions: Typical reagents include piperazine and ethanol under reflux conditions.
Major Products: The major products formed depend on the specific reactions and conditions applied.
Scientific Research Applications
Tiospirone has been explored in various scientific research applications:
Mechanism of Action
Tiospirone exerts its effects through multiple mechanisms:
Receptor Agonism and Antagonism: It acts as a partial agonist at 5-HT1A receptors and an inverse agonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors.
Molecular Targets: The primary molecular targets include serotonin and dopamine receptors, which play crucial roles in its antipsychotic effects.
Comparison with Similar Compounds
Tiospirone is compared with other azapirone derivatives and atypical antipsychotics:
Perospirone: Another azapirone derivative with antipsychotic properties, perospirone is more potent and selective compared to this compound.
Clozapine and Olanzapine: These atypical antipsychotics share some receptor targets with this compound but differ in their overall pharmacological profiles.
This compound’s unique receptor binding profile and its discontinued development make it a compound of interest for research rather than clinical use.
Properties
CAS No. |
87691-91-6 |
---|---|
Molecular Formula |
C24H32N4O2S |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C24H32N4O2S/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23/h1-2,7-8H,3-6,9-18H2 |
InChI Key |
ZFZPJDFBJFHYIV-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Appearance |
Solid powder |
87691-91-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
87691-92-7 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-8-azaspiro(4.5)decane-7,9-dione hydrochloride BM-13859-1 BMY 13859-1 MJ 13859 MJ-13859-1 tiaspirone tiospirone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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